molecular formula C11H11NO2S B13548678 4-Isothiocyanato-4-phenylbutanoic acid

4-Isothiocyanato-4-phenylbutanoic acid

Cat. No.: B13548678
M. Wt: 221.28 g/mol
InChI Key: YLNGIGAFGIYUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-4-phenylbutanoic acid is an organic compound that features both an isothiocyanate group and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanato-4-phenylbutanoic acid typically involves the reaction of 4-phenylbutanoic acid with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 4-phenylbutanoic acid with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of thiourea derivatives.

Scientific Research Applications

4-Isothiocyanato-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isothiocyanato-4-phenylbutanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This interaction can lead to the modification of protein function and the disruption of cellular processes, which is the basis for its potential therapeutic effects.

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both the isothiocyanate and phenyl groups attached to a butanoic acid backbone

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

4-isothiocyanato-4-phenylbutanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)7-6-10(12-8-15)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)

InChI Key

YLNGIGAFGIYUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N=C=S

Origin of Product

United States

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